N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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Description
Scientific Research Applications
Thiadiazole Derivatives in Drug Design
Thiadiazole derivatives are prominent in medicinal chemistry due to their diverse biological activities. These compounds have been explored for antimicrobial, anticancer, and antidiabetic properties. For example, 2,4‐Thiazolidinediones (TZDs) are a notable class of thiadiazole derivatives widely studied for their antidiabetic activity, acting as PPARγ agonists. The versatility of thiadiazole scaffolds allows for the development of novel therapeutic agents through structural modifications at specific positions on the core structure (Singh et al., 2022).
Cyclohexane Derivatives in Synthetic Chemistry
Cyclohexane derivatives play a crucial role in organic and pharmaceutical synthesis, serving as building blocks for more complex molecules. Their reactions and transformations are key in the synthesis of various heterocyclic compounds. For example, studies on the aromatization of cycloheptane and ethylcyclopentane over platinum-alumina catalysts have contributed to understanding the mechanisms of aromatic compound formation, highlighting the importance of cycloalkanes in catalytic processes (Pines & Nogueira, 1981).
Properties
IUPAC Name |
N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c25-17(13-7-3-1-4-8-13)23-19-21-15(11-27-19)16-12-28-20(22-16)24-18(26)14-9-5-2-6-10-14/h11-14H,1-10H2,(H,21,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTUSJAIJRPBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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